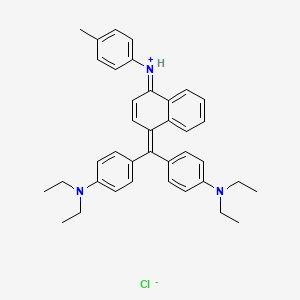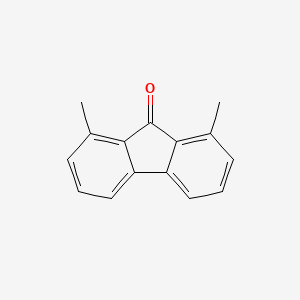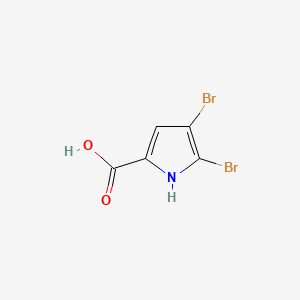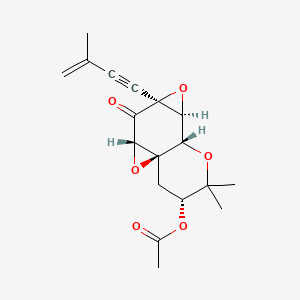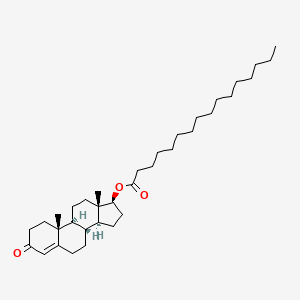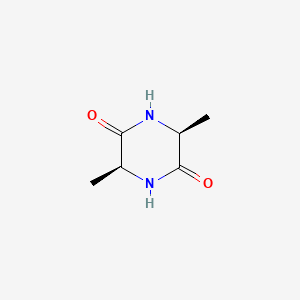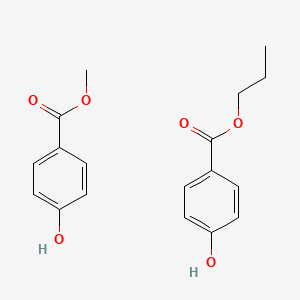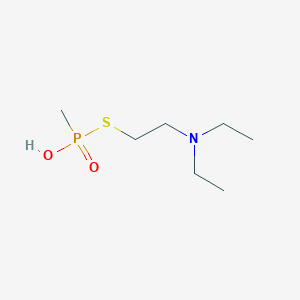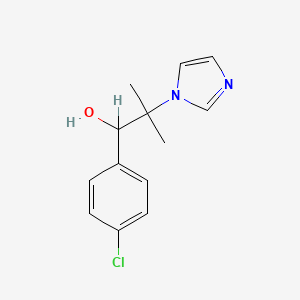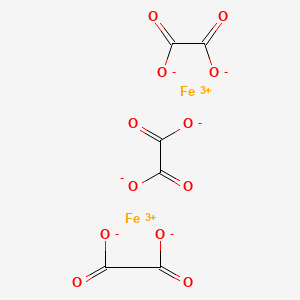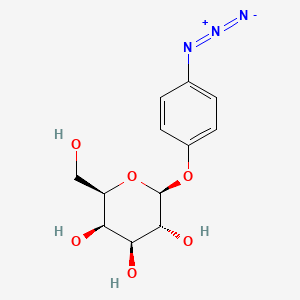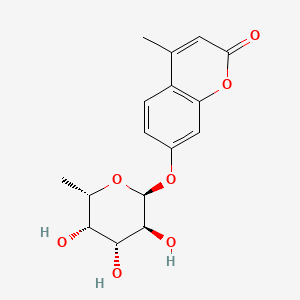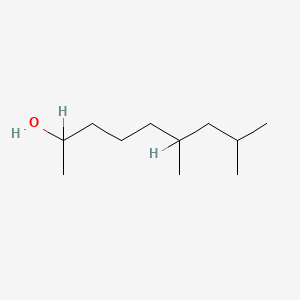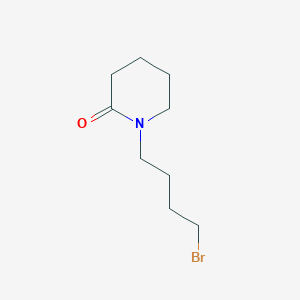
1-(4-Bromobutyl)-2-piperidinone
概要
説明
1-(4-bromobutyl)-2-piperidinone is a member of the class of delta-lactams that is 2-piperidinone in which the amide hydrogen is replaced by a 4-bromobutyl group. It is a delta-lactam and an organobromine compound.
科学的研究の応用
1. Development of Anti-Diabetic Drug Candidates
1-(4-Bromobutyl)-2-piperidinone derivatives have shown potential as new anti-diabetic drug candidates. A study by Nafeesa et al. (2019) demonstrated the synthesis of 1, 2, 4-triazole derivatives bearing a piperidine moiety, resulting in compounds with moderate to good α-glucosidase inhibitory activity, a key target in diabetes treatment. This research emphasizes the low toxicity and potential therapeutic benefits of these derivatives in managing diabetes (Nafeesa et al., 2019).
2. Asymmetric Synthesis for Drug Development
The compound plays a role in the asymmetric synthesis of pharmaceuticals. Senda et al. (2001) reported the catalytic asymmetric synthesis of 4-aryl-2-piperidinones, using 1-(4-Bromobutyl)-2-piperidinone derivatives. This synthesis is crucial for creating compounds like (-)-Paroxetine, an antidepressant medication, indicating its importance in the pharmaceutical industry (Senda, Ogasawara, & Hayashi, 2001).
3. Synthesis of Piperidinone Derivatives
Research by Bahia and Snaith (2004) described a novel approach to synthesize 3-substituted 4-piperidinones. This methodology involves a one-pot tandem oxidation-cyclization-oxidation process, showcasing the versatility of 1-(4-Bromobutyl)-2-piperidinone in synthesizing complex piperidinone derivatives, which have various applications in chemical and pharmaceutical fields (Bahia & Snaith, 2004).
4. Anticancer Activity
The application in cancer treatment was highlighted by Rew and Sun (2014), where they discovered AMG 232, a piperidinone inhibitor of the MDM2-p53 protein-protein interaction. This compound, derived from 1-(4-Bromobutyl)-2-piperidinone, is evaluated for its potential in treating various cancers, demonstrating the compound's significance in oncological research (Rew & Sun, 2014).
特性
製品名 |
1-(4-Bromobutyl)-2-piperidinone |
|---|---|
分子式 |
C9H16BrNO |
分子量 |
234.13 g/mol |
IUPAC名 |
1-(4-bromobutyl)piperidin-2-one |
InChI |
InChI=1S/C9H16BrNO/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1-8H2 |
InChIキー |
OBYSASJZICHTJD-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(=O)C1)CCCCBr |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

